

Nicotinamide Riboside Triflate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Nicotinamide Riboside Triflate

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide Riboside (NR) is a pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide adenine dinucleotide (NAD⁺). The triflate salt of Nicotinamide Riboside (**Nicotinamide Riboside Triflate**) is a commonly used form in research settings. This technical guide provides an in-depth overview of **Nicotinamide Riboside Triflate**, including its physicochemical properties, mechanism of action, relevant experimental protocols, and a summary of key quantitative data from preclinical and clinical studies. The information is intended to support researchers and drug development professionals in their exploration of this promising molecule for various therapeutic applications.

Physicochemical Properties

Nicotinamide Riboside Triflate is a salt of the nicotinamide riboside cation with a trifluoromethanesulfonate anion. Its key properties are summarized below.

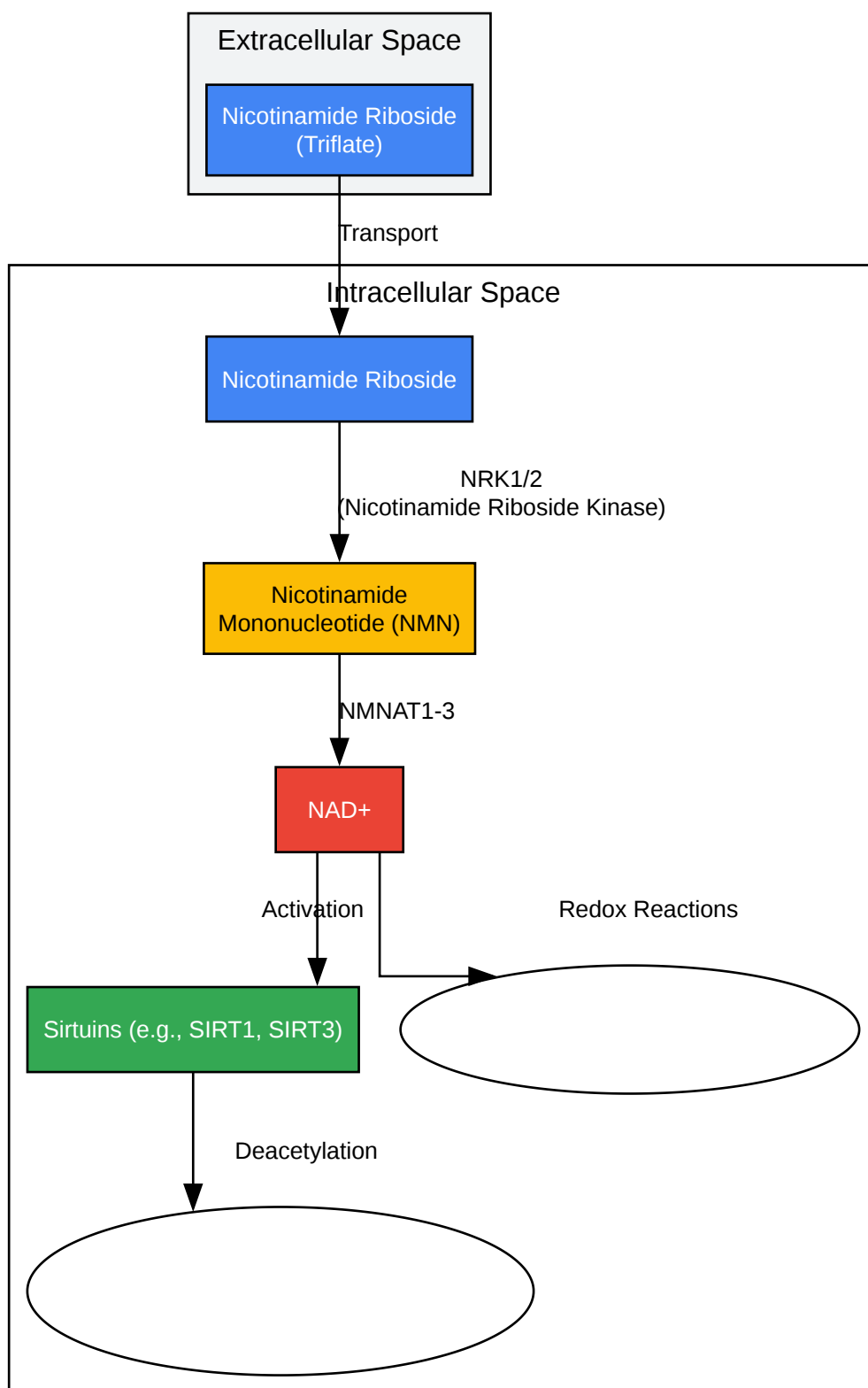
Property	Value	Citation(s)
CAS Number	445489-49-6	[1][2][3][4]
Molecular Formula	C ₁₂ H ₁₅ F ₃ N ₂ O ₈ S	[1][2][4]
Molecular Weight	404.32 g/mol	[1][2][4]
IUPAC Name	1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate	[2]
Synonyms	NR Triflate, SRT647	[3]

Mechanism of Action: NAD⁺ Biosynthesis and Sirtuin Activation

Nicotinamide Riboside Triflate serves as a potent precursor to NAD⁺, a critical coenzyme in cellular metabolism and signaling. Upon administration, it enters the cell and is utilized in the NAD⁺ salvage pathway.

The NAD⁺ Salvage Pathway

The primary mechanism by which Nicotinamide Riboside boosts NAD⁺ levels is through the salvage pathway, which recycles nicotinamide and its derivatives.



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NAD⁺ Biosynthesis from Nicotinamide Riboside.

As illustrated, Nicotinamide Riboside is transported into the cell where it is phosphorylated by Nicotinamide Riboside Kinases (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN). NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to produce NAD⁺.

Sirtuin Activation

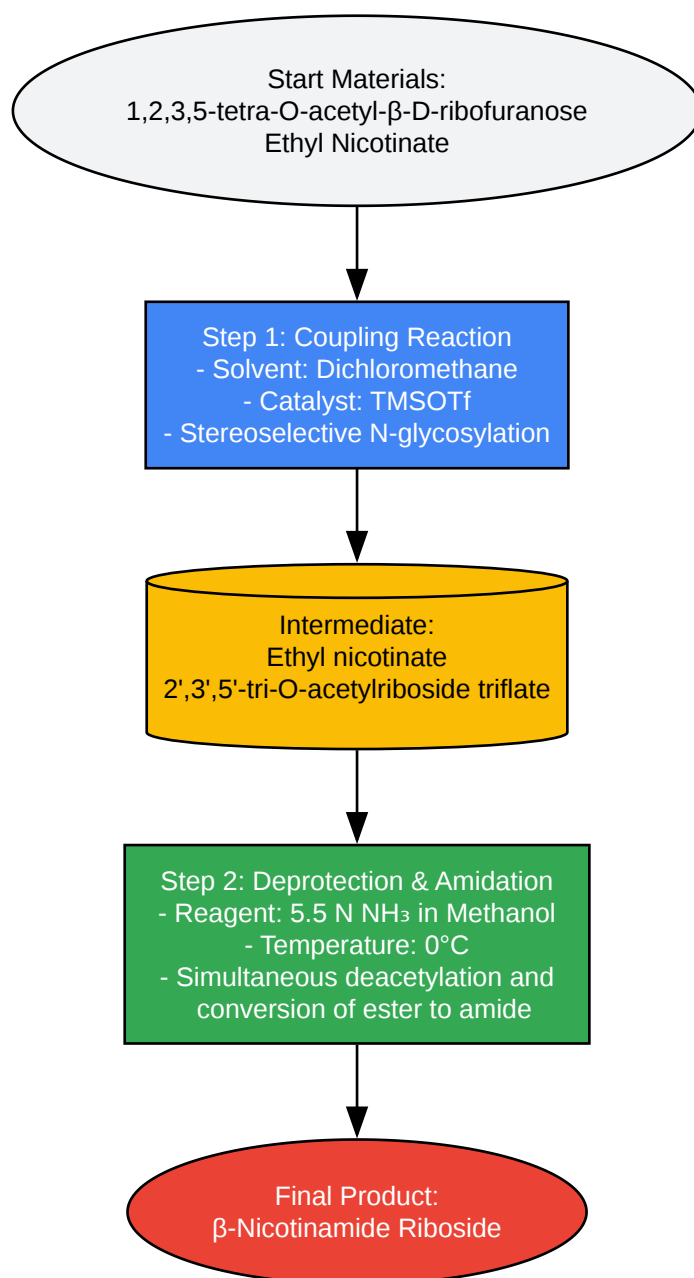
The increase in intracellular NAD⁺ levels directly impacts the activity of NAD⁺-dependent enzymes, most notably the sirtuins. Sirtuins are a class of deacetylases that play crucial roles in regulating cellular processes such as metabolism, DNA repair, and inflammation. By increasing the available pool of NAD⁺, Nicotinamide Riboside enhances sirtuin activity, leading to the deacetylation of various protein targets and subsequent downstream effects.

Experimental Protocols

This section provides an overview of methodologies for key experiments involving **Nicotinamide Riboside Triflate**, based on published literature.

Chemical Synthesis of β -Nicotinamide Riboside Triflate

A two-step methodology for the synthesis of β -nicotinamide riboside has been described. The process involves the stereoselective coupling of a protected ribose with an ethyl nicotinate precursor, followed by deprotection and amidation.



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Workflow for the synthesis of β-Nicotinamide Riboside.

Detailed Protocol:

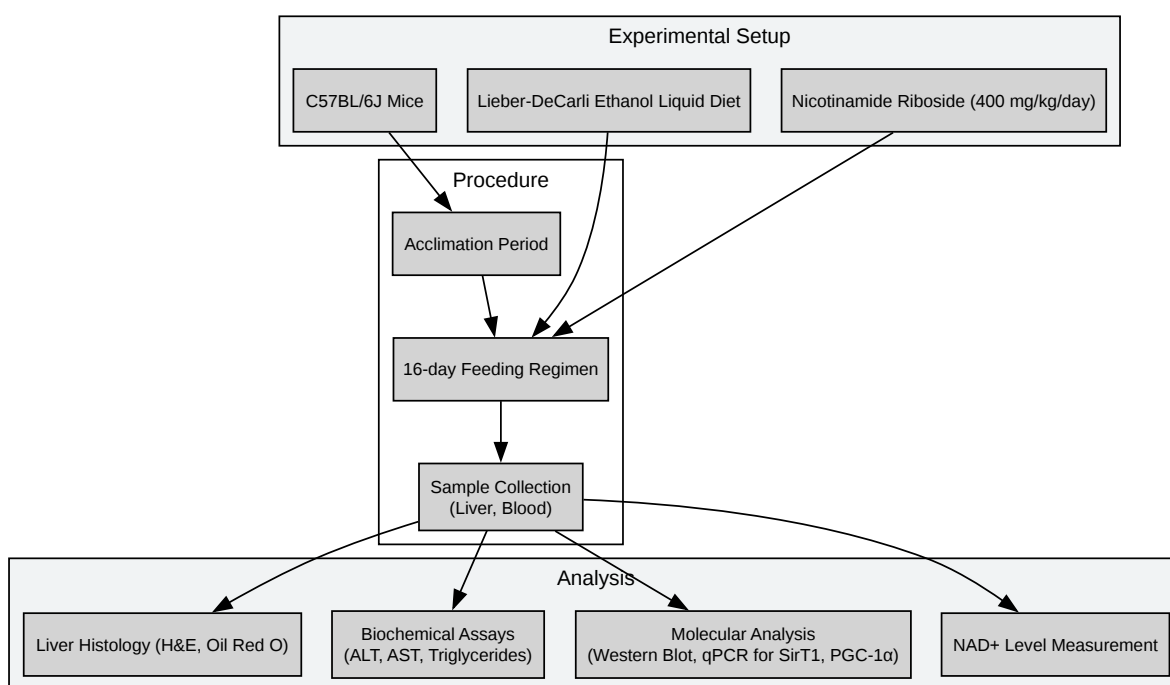
- **Coupling:** Commercially available 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is coupled with ethyl nicotinate in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction proceeds with high stereoselectivity to yield the β-isomer.

- Deprotection and Amidation: The resulting intermediate is treated with 5.5 N ammonia in methanol at 0°C. This step facilitates the simultaneous deprotection of the acetyl groups and the conversion of the nicotinate ester to the corresponding amide, yielding β -nicotinamide riboside.

In Vivo Study: Murine Model of Alcohol-Induced Liver Injury

This protocol is based on a study investigating the protective effects of Nicotinamide Riboside against alcohol-induced liver damage in mice.^[1]

Experimental Workflow:



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Workflow for an in vivo study of Nicotinamide Riboside.

Methodology:

- Animals and Diet: C57BL/6J mice are fed a Lieber-DeCarli ethanol liquid diet.
- Treatment: A treatment group receives the same diet supplemented with Nicotinamide Riboside at a dose of 400 mg/kg of body weight per day for 16 days.^[1]
- Sample Collection: At the end of the treatment period, animals are euthanized, and liver and blood samples are collected.
- Analysis:
 - Liver Injury: Assessed by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and by histological examination of liver sections stained with Hematoxylin and Eosin (H&E) and Oil Red O.
 - Metabolic Parameters: Liver triglycerides and other relevant metabolites are quantified.
 - Mechanism of Action: Protein levels and gene expression of key targets such as SirT1 and PGC-1 α are analyzed using Western blotting and qPCR.
 - NAD⁺ Levels: Hepatic NAD⁺ concentrations are measured to confirm the engagement of the target pathway.

In Vitro Study: Cell Culture Model

Methodology:

- Cell Lines: Various cell lines can be used, such as HepG2 (human liver cancer cell line), C2C12 (mouse myoblast cell line), or primary neurons.
- Treatment: Cells are cultured in appropriate media and treated with **Nicotinamide Riboside Triflate** at various concentrations (e.g., 100 μ M to 1 mM) for a specified duration (e.g., 24-48 hours).

- Analysis:
 - Cell Viability: Assessed using assays such as MTT or trypan blue exclusion.
 - NAD⁺ Levels: Intracellular NAD⁺ concentrations are measured using commercially available kits or LC-MS/MS.
 - Gene and Protein Expression: Changes in the expression of target genes and proteins are analyzed by qPCR and Western blotting.
 - Mitochondrial Function: Assessed by measuring mitochondrial respiration (e.g., using a Seahorse analyzer), mitochondrial membrane potential, and levels of reactive oxygen species.

Quantitative Data Summary

The following tables summarize key quantitative findings from selected studies on Nicotinamide Riboside.

In Vivo Efficacy Data

Model System	Treatment Protocol	Key Findings	Citation(s)
Tg2576 AD Mice	250 mg/kg/day for 3 months	- Significantly attenuated cognitive deterioration.- Increased steady-state NAD+ levels in the cerebral cortex.	[5][6]
High-Fat Diet Mice	400 mg/kg/day in diet	- Enhanced oxidative metabolism.- Protected against high-fat diet-induced metabolic abnormalities.	[7]
Alcohol-Induced Liver Injury Mice	400 mg/kg/day for 16 days	- Activated SirT1 and increased mitochondrial function.- Protected against ethanol-induced liver injury.	[1]

Human Pharmacokinetic and Pharmacodynamic Data

Study Population	Dosing Regimen	Key Pharmacokinetic/Pharmacodynamic Findings	Citation(s)
Healthy Volunteers	Single oral doses of 100, 300, and 1000 mg	- Dose-dependent increases in the blood NAD+ metabolome.	[4][8]
Healthy Volunteers	Dose escalation up to 1000 mg twice daily for 8 days	- Well-tolerated with no adverse events.- Significant increase in whole blood NAD+ levels (approximately 100% increase).	[9][10]

Conclusion

Nicotinamide Riboside Triflate is a valuable research tool for investigating the roles of NAD+ metabolism and sirtuin signaling in health and disease. Its ability to effectively and safely increase NAD+ levels in both preclinical models and humans underscores its potential as a therapeutic agent for a range of metabolic and age-related disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the biological effects and therapeutic applications of this compound.

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